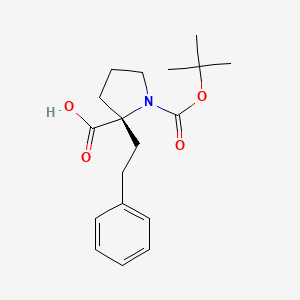
Boc-(S)-alpha-phenethyl-proline
Descripción general
Descripción
Boc-(S)-alpha-phenethyl-proline is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Boc-(S)-alpha-phenethyl-proline is a type of Boc-protected amino acid . The primary targets of this compound are amines, specifically the amino groups in proteins . The role of this compound is to protect these amino groups during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The compound interacts with its targets through a process known as N-tert-butyloxycarbonylation . This process involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions . The Boc group can be removed under acidic conditions, producing tert-butyl cations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein synthesis . By protecting amino groups, the compound allows for the selective synthesis of peptides, which are key components of proteins . The downstream effects of this include the production of specific proteins with desired properties .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its properties as a Boc-protected amino acid . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are influenced by factors such as the modification site of PEG, the size of PEG, and the connection between peptide and PEG . These factors can affect the compound’s bioavailability .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with protected amino groups . This allows for the selective synthesis of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins being synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Additionally, the presence of other compounds can influence the compound’s efficacy and stability .
Análisis Bioquímico
Biochemical Properties
Boc-(S)-alpha-phenethyl-proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, it can participate in reactions without being affected by other reactive species present . The nature of these interactions is largely determined by the properties of the Boc group and the proline derivative.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While the specific effects can vary depending on the context, it is known that this compound can influence cell function. For example, it can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. First, the compound interacts with biomolecules, such as enzymes, through binding interactions . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can induce changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can all influence these temporal effects
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, lower dosages might result in subtle effects, while higher dosages could lead to more pronounced changes or even toxic effects. Understanding these dosage effects is crucial for determining the optimal use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several factors . These include transporters or binding proteins that the compound interacts with, as well as factors that influence its localization or accumulation . Understanding these processes is crucial for predicting and controlling the effects of this compound in various contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . This localization can be directed by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
Propiedades
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLHYVBNNPLET-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001147518 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-65-9 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-(2-phenylethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001147518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


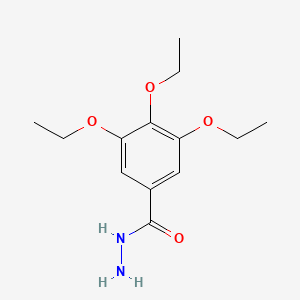

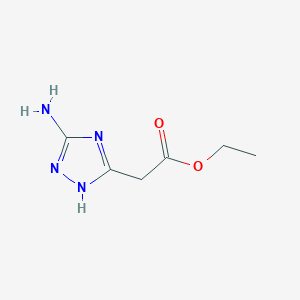

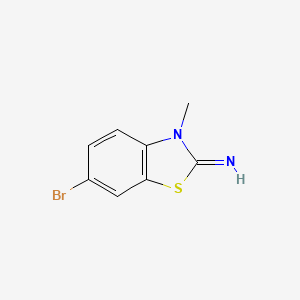

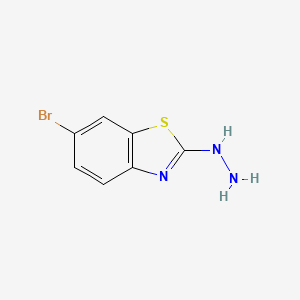
![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)
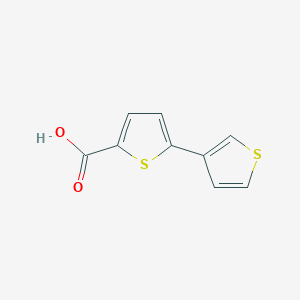
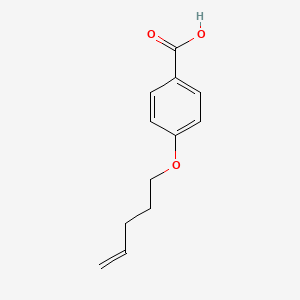
![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)
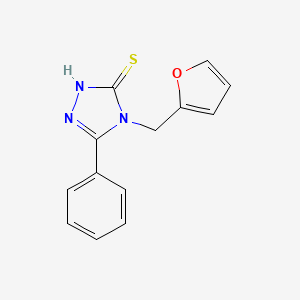
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)
![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)
